molecular formula C11H21NO7S B148995 N-(1-Deoxy-1-fructosyl)methionine CAS No. 20638-92-0

N-(1-Deoxy-1-fructosyl)methionine

Cat. No.: B148995
CAS No.: 20638-92-0
M. Wt: 311.35 g/mol
InChI Key: UXCZPSDCDHUREX-JZKKDOLYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Deoxy-1-fructosyl)methionine typically involves the reaction of methionine with fructose under controlled conditions. The reaction conditions often include a mildly acidic or neutral pH and moderate temperatures to facilitate the formation of the compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions and the use of industrial reactors to ensure consistent production .

Properties

CAS No.

20638-92-0

Molecular Formula

C11H21NO7S

Molecular Weight

311.35 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1

InChI Key

UXCZPSDCDHUREX-JZKKDOLYSA-N

SMILES

CSCCC(C(=O)O)NCC1(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CSCC[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O

melting_point

95°C

physical_description

Solid

Purity

85% min.

Synonyms

Fru-Met

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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